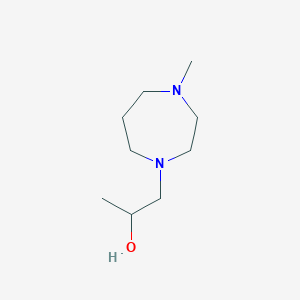![molecular formula C17H15ClFN3O3 B2495549 3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941942-79-6](/img/structure/B2495549.png)
3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine derivatives involves a variety of techniques aimed at introducing different substituents into the pyrido[2,3-d]pyrimidine core. For example, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized using spectral techniques and computational methods to ascertain their chemical structures, showcasing the versatile approaches to building these compounds (Ashraf et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is typically confirmed through spectral methods such as NMR, UV-visible, and FT-IR spectroscopy, along with X-ray diffraction analysis. The electronic structures of these compounds have been analyzed using density functional theory (DFT) and time-dependent DFT, providing insights into their molecular geometries and electronic properties (Ashraf et al., 2019).
Chemical Reactions and Properties
Pyrido[2,3-d]pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. Their reactivity patterns have been explored through molecular electrostatic potential (MEP) analysis, providing a basis for predicting nucleophilic and electrophilic sites on these molecules (Ashraf et al., 2019).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, can vary significantly depending on their structural diversity. This variability affects their biopharmaceutical properties, including solubility in simulated intestinal fluid and permeability coefficients, which are crucial for their potential applications in drug design (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds, including their stability and reactivity, are influenced by their molecular structure. Studies involving NBO analysis and HOMO-LUMO energy gap evaluations provide insights into the interactions and charge transfers among different orbitals, offering a deeper understanding of their chemical behaviors (Ashraf et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Ashraf et al. (2019) focused on the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds with similar structural frameworks to the specified chemical. The study utilized spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis, to ascertain the chemical structures. Additionally, computational methods like density functional theory (DFT) and time-dependent DFT were employed to analyze the electronic structures, providing insights into the reactivity and potential applications of these compounds in various scientific fields (Ashraf et al., 2019).
Herbicidal Activities
Research by Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, similar in structure to the chemical of interest, and evaluated their herbicidal activities. One of the synthesized compounds, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, exhibited significant herbicidal activity against Brassica napus, indicating potential agricultural applications of such compounds (Huazheng, 2013).
Antitumor Activity
Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its potent inhibitory activity against mammalian dihydrofolate reductase, with significant antitumor activity observed in animal models. This indicates the potential therapeutic applications of pyrido[2,3-d]pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).
Wirkmechanismus
Target of Action
Compounds with a pyrimidine structure often interact with enzymes involved in cell division and growth, such as cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in cell cycle regulation and are often targets for cancer treatment .
Mode of Action
These compounds typically inhibit their target enzymes by binding to their active sites, preventing them from interacting with their natural substrates. This can halt the cell cycle and prevent cell division .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, particularly the transition from G1 phase to S phase and the progression of the M phase. This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
By inhibiting key enzymes and disrupting the cell cycle, these compounds can effectively halt the growth of cancer cells. This can lead to tumor shrinkage and potentially, the elimination of the cancer .
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c1-3-25-13-7-8-20-15-14(13)16(23)22(17(24)21(15)2)9-10-11(18)5-4-6-12(10)19/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVTUIUXDTYZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)

![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)
![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![[(3,5-Dichlorophenyl)phenylmethyl]piperazine](/img/structure/B2495481.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)
![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2495488.png)
